molecular formula C26H29N3O2S B227405 9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE

Cat. No.: B227405
M. Wt: 447.6 g/mol
InChI Key: GIKVYGLBNQFJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the condensation of aniline derivatives with cyclohexanone. Once the carbazole core is prepared, the ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.

The sulfonyl piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the carbazole derivative with a sulfonyl chloride and piperazine under basic conditions to form the desired product. The reaction conditions typically involve the use of a base such as triethylamine or sodium hydroxide and an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-ethylcarbazole: A derivative with an ethyl group but lacking the sulfonyl piperazine moiety.

    3-(4-sulfonylpiperazin-1-yl)methylcarbazole: A derivative with the sulfonyl piperazine moiety but lacking the ethyl group.

Uniqueness

9-ETHYL-3-{[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl group, sulfonyl piperazine moiety, and carbazole core allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

9-ethyl-3-[[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C26H29N3O2S/c1-3-29-25-7-5-4-6-23(25)24-18-21(10-13-26(24)29)19-27-14-16-28(17-15-27)32(30,31)22-11-8-20(2)9-12-22/h4-13,18H,3,14-17,19H2,1-2H3

InChI Key

GIKVYGLBNQFJQP-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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